![molecular formula C13H12O4 B1255231 2-Methyl-3-oxo-4-phenyl-2,3-dihydrofuran-2-yl acetate CAS No. 192451-60-8](/img/structure/B1255231.png)
2-Methyl-3-oxo-4-phenyl-2,3-dihydrofuran-2-yl acetate
Overview
Description
“2-Methyl-3-oxo-4-phenyl-2,3-dihydrofuran-2-yl acetate” is a chemical compound . It has been used as a fluorogenic reagent for the detection and analysis of primary amines .
Molecular Structure Analysis
The molecular structure of “2-Methyl-3-oxo-4-phenyl-2,3-dihydrofuran-2-yl acetate” is not explicitly provided in the sources retrieved .Chemical Reactions Analysis
Specific chemical reactions involving “2-Methyl-3-oxo-4-phenyl-2,3-dihydrofuran-2-yl acetate” are not detailed in the sources retrieved .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Methyl-3-oxo-4-phenyl-2,3-dihydrofuran-2-yl acetate” are not detailed in the sources retrieved .Scientific Research Applications
Fluorogenic Reagent for Primary Amines Detection
2-Methyl-3-oxo-4-phenyl-2,3-dihydrofuran-2-yl acetate serves as a fluorogenic reagent for detecting primary amines. It is used in the analysis of aminated carbohydrates, peptides, and neutral oligosaccharides through various techniques like High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI/MS) (Chen & Novotny, 1997).
Reactions with Carboxylic Acid Hydrazides
This compound reacts with carboxylic acid hydrazides, leading to the formation of specific structural products. These reactions and the resultant product structures are significant in organic chemistry (Koz’minykh et al., 2007).
Oxidative Cyclizations
In the context of manganese(III) acetate-based oxidative cyclizations, this compound plays a role in synthesizing various derivatives, including 4,5-dihydrofuran-3-carbonitriles containing different heterocycles (Yılmaz, Uzunalioğlu, & Pekel, 2005).
Synthesis and Antibacterial Activity
2-Methyl-3-oxo-4-phenyl-2,3-dihydrofuran-2-yl acetate is involved in the synthesis of novel compounds with potential antibacterial properties. It contributes to the development of new molecules with significant biological activity (Desai et al., 2001).
Synthesis of Structurally Diverse Compounds
The compound is used in the synthesis of structurally diverse compounds like enamides, which have various applications in organic and medicinal chemistry (Gein et al., 2018).
Crystal Structure Analysis
It is also significant in crystallography, where its derivatives are studied for crystal structure, contributing to a deeper understanding of molecular structures and interactions (Li et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2-methyl-3-oxo-4-phenylfuran-2-yl) acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O4/c1-9(14)17-13(2)12(15)11(8-16-13)10-6-4-3-5-7-10/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQVIWJVXKPODMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1(C(=O)C(=CO1)C2=CC=CC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80578570 | |
Record name | 2-Methyl-3-oxo-4-phenyl-2,3-dihydrofuran-2-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80578570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
192451-60-8 | |
Record name | 2-Methyl-3-oxo-4-phenyl-2,3-dihydrofuran-2-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80578570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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